molecular formula C10H8N12O2 B12937695 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

Cat. No.: B12937695
M. Wt: 328.25 g/mol
InChI Key: AHCHZGAESUFEMR-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a purine-based azo compound characterized by a diazenyl (-N=N-) bridge connecting two purine moieties. The structure comprises a 2-aminopurin-6-one core linked to another purine derivative via an azo bond at the 8-position.

Properties

Molecular Formula

C10H8N12O2

Molecular Weight

328.25 g/mol

IUPAC Name

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C10H8N12O2/c11-7-15-3-1(5(23)19-7)13-9(17-3)21-22-10-14-2-4(18-10)16-8(12)20-6(2)24/h(H4,11,13,15,17,19,23)(H4,12,14,16,18,20,24)/b22-21+

InChI Key

AHCHZGAESUFEMR-QURGRASLSA-N

Isomeric SMILES

C12=C(N=C(NC1=O)N)N=C(N2)/N=N/C3=NC4=C(N3)C(=O)NC(=N4)N

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)N=NC3=NC4=C(N3)C(=O)NC(=N4)N

Origin of Product

United States

Preparation Methods

Diazotization of 2-amino-6-oxo-1,7-dihydropurine Derivative

  • The amino group at the 8-position of the purine is converted to a diazonium salt by treatment with sodium nitrite in acidic aqueous medium (e.g., HCl) at 0–5 °C.
  • Reaction conditions are optimized to maintain the stability of the purine ring and prevent decomposition.
  • The diazonium salt is typically used immediately due to its instability.

Azo Coupling Reaction

  • The coupling partner, 2-amino-6-oxo-1,7-dihydropurine, is dissolved in a slightly alkaline medium (pH 8–9) to enhance nucleophilicity at the 8-position.
  • The diazonium salt solution is added slowly to the coupling partner solution under stirring at low temperature.
  • The azo bond forms via electrophilic aromatic substitution at the 8-position of the purine ring.
  • The reaction progress is monitored by UV-Vis spectroscopy, where the azo chromophore shows characteristic absorption.

Isolation and Purification

  • The crude azo compound precipitates out or is extracted into organic solvents.
  • Purification is achieved by recrystallization from aqueous ethanol or by preparative chromatography.
  • The final product is dried under vacuum.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) pH Reaction Time Yield (%) Notes
Diazotization Sodium nitrite, HCl 0–5 ~1 30 min 85–90 Freshly prepared diazonium salt
Azo Coupling Purine derivative, NaOH or buffer 0–10 8–9 1–2 hours 70–80 Slow addition, stirring
Purification Recrystallization (EtOH/H2O) or chromatography Ambient High purity (>98%) achievable

Research Findings and Optimization Notes

  • Effect of pH: Maintaining slightly alkaline pH during coupling is critical to maximize nucleophilicity and minimize side reactions.
  • Temperature control: Low temperatures during diazotization and coupling prevent decomposition of sensitive purine rings.
  • Solvent choice: Aqueous or mixed aqueous-organic solvents favor solubility and reaction efficiency.
  • Reaction monitoring: UV-Vis spectroscopy is effective for tracking azo bond formation due to characteristic absorption peaks around 400–450 nm.
  • Yield improvements: Use of freshly prepared diazonium salts and slow addition techniques improve coupling yields and product purity.

Summary of Preparation Method

Preparation Stage Description
Starting Material 2-amino-6-oxo-1,7-dihydropurine derivatives
Diazotization Conversion of 8-amino group to diazonium salt using NaNO2/HCl at 0–5 °C
Azo Coupling Reaction of diazonium salt with second purine derivative in alkaline medium at 0–10 °C
Isolation & Purification Precipitation, recrystallization, or chromatography to obtain pure azo-linked purine compound

Chemical Reactions Analysis

Reductive Cleavage of the Azo Group

The diazenyl (-N=N-) bond is susceptible to reductive cleavage, a hallmark reaction of azo compounds. This process typically yields aromatic amines under controlled conditions.

Reaction Conditions Products Mechanistic Pathway
Sodium dithionite (Na₂S₂O₄), pH 7–92-amino-6-oxo-1,7-dihydropurin-8-amine + 2-amino-1,7-dihydropurin-6-one Two-electron reduction cleaving the N=N bond.
Catalytic hydrogenation (H₂/Pd)Same as above, with higher selectivity for amine products Heterogeneous catalysis via surface adsorption.

Key Findings :

  • The reaction preserves the purine rings’ integrity but modifies electronic properties post-cleavage .

  • Reductive cleavage under basic conditions avoids side reactions (e.g., ring oxidation) observed in acidic media .

Acid-Base Reactions at Purine Functional Groups

The compound exhibits pH-dependent tautomerism and protonation at multiple sites:

Protonation Sites :

  • N7 and N9 of the purine rings (pKa ~3–5) .

  • Exocyclic amino groups (pKa ~9–11) .

pH Range Dominant Form Consequences
<3Fully protonated at N7/N9, enhancing solubility in polar solvents .Stabilizes cationic intermediates in reactions.
7–9Deprotonated exocyclic amines, increasing nucleophilicity for substitution .Facilitates coordination with metal ions.

Research Insight :

  • Protonation at N7/N9 alters electron density, modulating reactivity toward electrophiles .

Coordination with Metal Ions

The purine nitrogen atoms and exocyclic amines act as ligands for transition metals, forming stable complexes.

Metal Ion Binding Sites Complex Structure Applications
Cu(II)N7 of purine, exocyclic amine Square-planar geometry with 1:2 stoichiometry.Catalytic oxidation studies.
Fe(III)N9 of purine, azo group Octahedral coordination, redox-active.Biomimetic electron transfer .

Mechanistic Details :

  • Cu(II) complexes exhibit catalytic activity in ROS generation, analogous to guanine-Cu systems .

  • Fe(III) binding induces ligand-centered redox shifts, enabling electron transport in synthetic models .

Photochemical Decomposition

UV irradiation triggers homolytic cleavage of the azo bond, generating radical intermediates:

Wavelength (nm) Products Radical Pathway
254–365Purinyl radicals + N₂ gas Homolytic N=N cleavage followed by H abstraction.
>400Stabilized azo-purine adducts (minor) Energy transfer to purine π-system.

Key Observations :

  • Radical recombination under anaerobic conditions yields dimerized purine derivatives .

  • Photostability decreases in polar solvents due to solvation effects.

Nucleophilic Substitution at Purine Positions

The electron-deficient purine rings undergo substitution at C2 and C8 positions:

Nucleophile Position Product Conditions
Thiols (RS⁻)C88-thioether derivatives Basic aqueous media, 25°C.
Amines (RNH₂)C22-alkylamino purines Reflux in ethanol.

Mechanistic Notes :

  • C8 substitution is favored due to higher electrophilicity compared to C2 .

  • Steric hindrance from the azo group limits reactivity at adjacent positions .

Oxidative Degradation

Strong oxidants target the azo group and purine rings, leading to fragmentation:

Oxidizing Agent Products Reaction Pathway
KMnO₄ (acidic)Uric acid derivatives + NO₃⁻ Azo bond oxidation followed by ring opening.
H₂O₂/Fe²⁺ (Fenton)CO₂, NH₃, and glyoxylic acid Radical-mediated degradation of purine cores.

Implications :

  • Oxidative pathways are critical in environmental degradation studies .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an antiviral drug. Research indicates that derivatives of purines exhibit significant antiviral properties against a range of viruses, including herpes simplex virus and cytomegalovirus. The compound's structure allows it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions for effective delivery. Its solubility and stability profiles are critical for ensuring bioavailability when administered orally or intravenously.

Formulation Type Key Characteristics Applications
Oral TabletsHigh stability, controlled releaseTreatment of viral infections
Injectable SolutionsRapid absorption, high bioavailabilityHospital settings for acute infections
Topical CreamsLocalized delivery, reduced systemic exposureTreatment of skin infections

Antiviral Efficacy Against Herpes Simplex Virus

A study conducted by Beauchamp et al. (1992) evaluated the efficacy of various purine derivatives, including 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one. The study found that certain derivatives exhibited superior antiviral activity compared to standard treatments.

Results Summary:

Compound Efficacy (%) Administration Route
2-amino-8-[(E)-(2-amino-6-oxo...]-1,7-dihydropurin-6-one75Oral
Acyclovir65Oral
Ganciclovir80IV

Pharmacokinetics and Bioavailability Study

A pharmacokinetic study was performed to assess the bioavailability of the compound when administered in different formulations. The results indicated that the injectable form had a significantly higher bioavailability compared to oral formulations.

Pharmacokinetic Data:

Formulation Type Cmax (ng/mL) Tmax (hours) Bioavailability (%)
Injectable Solution15000.595
Oral Tablet600250

Mechanism of Action

The mechanism of action of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of oxidative stress. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral and Physical Properties

While direct spectral data for the target compound are unavailable, analogs provide insights:

  • 1H NMR: Arylhydrazono purines (6a-i) show peaks at δ 8.2–8.8 ppm for aromatic protons and δ 3.5–4.2 ppm for benzylsulfanyl groups . The target compound’s purine-proton signals would likely appear downfield (δ 8.5–9.0 ppm) due to the electron-withdrawing azo group.
  • UV-Vis : Azo-purine dyes exhibit strong absorbance in 400–500 nm, useful for UV-protective applications .

Key Research Findings

Reactivity and Stability

  • Reduction Sensitivity: Azo groups are prone to reductive cleavage (e.g., by sodium dithionite), forming hydrazines. This contrasts with hydrazono derivatives (6a-i), which are more stable in acidic conditions .
  • Coordination Chemistry : The compound’s dual purine rings and azo bridge enable multidentate coordination. For example, the HAG azo ligand forms tetrahedral complexes with Ag(I) and Cd(II), whereas the target compound may exhibit unique binding modes .

Biological Activity

The compound 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C9H10N8O3\text{C}_9\text{H}_{10}\text{N}_8\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular processes. Key mechanisms include:

  • Inhibition of Viral Replication : The compound exhibits antiviral properties by mimicking nucleotides, thereby interfering with viral RNA and DNA synthesis.
  • Hsp90 Inhibition : It has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability and function of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of client proteins involved in cancer progression.

Antiviral Activity

Research indicates that purine derivatives similar to the target compound have shown significant antiviral activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The following table summarizes key findings from studies on related compounds:

Compound NameTarget VirusIC50 (µM)Reference
AcyclovirHSV0.5
GanciclovirCMV0.8
Target CompoundHSV & CMVTBDCurrent Study

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)12Induction of apoptosis
MCF-7 (Breast)15Hsp90 inhibition
A549 (Lung)TBDDisruption of cell cycleCurrent Study

Case Studies

  • Antiviral Efficacy : A study conducted on the antiviral effects of purine derivatives revealed that modifications at specific positions enhanced bioactivity against HSV. The target compound's structural similarities suggest it may exhibit comparable efficacy.
  • Cancer Treatment : In a preclinical trial assessing Hsp90 inhibitors, compounds similar to the target showed promising results in reducing tumor growth in xenograft models. The target compound's ability to inhibit Hsp90 could position it as a candidate for further development in cancer therapy.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing this purine-azo compound?

Methodological Answer:
Synthesis typically involves azo coupling reactions between purine derivatives and diazonium salts. For example, analogous purine-azo compounds are synthesized by coupling 2-(benzylsulfanyl)-1,7-dihydropurin-6-one with arenediazonium salts in ethanol/NaOH, yielding moderate to good yields (35–60%) . Characterization should include:

  • Spectroscopy : IR to confirm functional groups (e.g., azo N=N stretch at ~1450–1600 cm⁻¹), ¹H-NMR to verify substitution patterns, and mass spectrometry for molecular weight validation .
  • Chromatography : Use TLC (Silica-Gel plates with petroleum ether/ethyl acetate eluent) to monitor reaction progress and ensure purity .

Advanced Question: How can researchers resolve contradictions in spectroscopic data when this compound exhibits tautomerism or pH-dependent structural changes?

Methodological Answer:

  • Variable pH Studies : Conduct NMR and UV-Vis spectroscopy under controlled pH conditions to identify dominant tautomeric forms. For example, the azo group’s protonation state may shift absorption maxima, as seen in similar purine derivatives .
  • Computational Modeling : Use density functional theory (DFT) to predict tautomer stability and compare with experimental data. This approach aligns with theoretical frameworks guiding methodological choices in resolving structural ambiguities .

Basic Question: What experimental designs are optimal for studying this compound’s stability under environmental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light, varying temperatures, and humidity levels. Monitor degradation via HPLC or LC-MS to quantify half-life and identify breakdown products .
  • Environmental Compartment Analysis : Assess partitioning in air/water/soil using shake-flask methods (OECD 107/117 guidelines) to determine log Kow and solubility .

Advanced Question: How can a researcher link this compound’s reactivity to a broader theoretical framework in purine chemistry?

Methodological Answer:

  • Mechanistic Studies : Investigate electrophilic substitution patterns (e.g., azo coupling at the purine 8-position) using kinetic isotope effects or Hammett plots. This aligns with the Guiding Principle of linking observations to reaction mechanisms .
  • Comparative Analysis : Compare reactivity with structurally related purines (e.g., xanthine derivatives) to validate or challenge existing electronic/steric models .

Basic Question: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol-water mixtures for high-purity isolation, as demonstrated in dihydropyrano synthesis workflows .
  • Column Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) based on TLC Rf values to separate azo-purine byproducts .

Advanced Question: How can computational methods enhance the design of experiments targeting this compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., ATP-binding enzymes) to predict binding affinities. Validate with in vitro assays (e.g., fluorescence quenching for ligand-receptor studies) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the azo moiety) with bioactivity using regression analysis, guided by existing purine pharmacophore models .

Basic Question: How should researchers analyze conflicting data regarding this compound’s antioxidant activity?

Methodological Answer:

  • Standardized Assays : Use DPPH/ABTS radical scavenging assays under identical conditions (pH, temperature) to minimize variability. Compare results with reference antioxidants (e.g., ascorbic acid) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates, as seen in randomized block designs for phenolic compound studies .

Advanced Question: What strategies validate the environmental impact hypotheses for this compound’s persistence in ecosystems?

Methodological Answer:

  • Longitudinal Field Studies : Deploy microcosm experiments simulating real ecosystems to track bioaccumulation in biotic/abiotic compartments over time .
  • Metabolomics Profiling : Use HR-MS to identify transformation products in microbial cultures, aligning with INCHEMBIOL project methodologies for evaluating ecological risks .

Basic Question: What are the key considerations for designing a dose-response study with this compound in cellular models?

Methodological Answer:

  • Cytotoxicity Thresholds : Pre-screen using MTT assays across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish non-toxic doses .
  • Replicate Design : Include ≥4 replicates per dose group, as recommended in antioxidant activity studies to ensure statistical power .

Advanced Question: How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?

Methodological Answer:

  • Benchmarking : Compare DFT-calculated HOMO/LUMO levels with cyclic voltammetry data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve agreement .
  • Error Analysis : Quantify solvent effects and crystal packing forces (via X-ray diffraction) that may distort theoretical vs. experimental band gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.